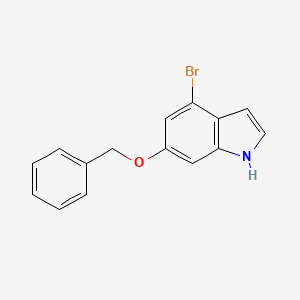

6-(Benzyloxy)-4-bromo-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-phenylmethoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-14-8-12(9-15-13(14)6-7-17-15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBWTBDOWPGVOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=CN3)C(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Strategies for Constructing the 1H-Indole Core

The synthesis of the indole (B1671886) nucleus is a cornerstone of heterocyclic chemistry, with a rich history of named reactions that continue to be adapted and refined. For a molecule like 6-(benzyloxy)-4-bromo-1H-indole, the choice of cyclization strategy is critical and is often dictated by the availability of appropriately substituted starting materials.

Classical and Modern Indole Cyclization Reactions

Two of the most venerable and widely employed methods for indole synthesis are the Fischer and Madelung reactions.

The Fischer Indole Synthesis , discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. Current time information in Bangalore, IN.wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole ring with the elimination of ammonia. wikipedia.org A wide array of Brønsted and Lewis acids can be used as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. wikipedia.org

Modern variations, such as the Buchwald modification, have expanded the scope of the Fischer synthesis by employing palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediates in situ. wikipedia.org

The Madelung Synthesis , reported in 1912, offers an alternative route via the high-temperature, base-catalyzed intramolecular cyclization of an N-phenylamide. quimicaorganica.org This method typically requires a strong base, such as sodium or potassium ethoxide, and is particularly useful for preparing indoles that may be difficult to access through other means. quimicaorganica.org Modern modifications have aimed to reduce the harshness of the reaction conditions, making the synthesis more versatile.

Another powerful and industrially significant method is the Leimgruber-Batcho Indole Synthesis . This two-step process begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring. diva-portal.org This method is often preferred due to its high yields, mild conditions, and the ready availability of substituted o-nitrotoluene precursors. diva-portal.org

| Synthesis Method | Key Reactants | Typical Conditions | Key Features |

|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acidic (Brønsted or Lewis), Heat | Widely applicable; one of the oldest and most common methods. Current time information in Bangalore, IN.quimicaorganica.org |

| Madelung Synthesis | N-Phenylamide | Strong Base, High Temperature | Base-catalyzed intramolecular cyclization. quimicaorganica.org |

| Leimgruber-Batcho Synthesis | o-Nitrotoluene, DMF-DMA/Pyrrolidine | 1. Enamine formation; 2. Reductive cyclization | High yields under mild conditions; avoids harsh acids. diva-portal.org |

Regioselective Synthesis Approaches for Bromo- and Benzyloxy-Substituted Indoles

The synthesis of specifically substituted indoles hinges on the ability to control the placement of functional groups on the starting materials. For this compound, this means devising a route that precisely establishes the bromo and benzyloxy groups at the C-4 and C-6 positions, respectively.

The synthesis of benzyloxy-substituted indoles often begins with a correspondingly substituted nitrophenol. For instance, the synthesis of 4-benzyloxyindole (B23222) starts with 2-methyl-3-nitrophenol (B1294317), which is benzylated using benzyl (B1604629) chloride in the presence of a base like potassium carbonate to form 6-benzyloxy-2-nitrotoluene. nih.gov This precursor is then carried forward to the indole using the Leimgruber-Batcho synthesis. nih.gov This demonstrates a reliable strategy for introducing the benzyloxy group prior to indole ring formation.

The synthesis of bromo-substituted indoles can be approached in two main ways: by starting with a brominated precursor or by direct bromination of the indole ring. Direct bromination can be complex, as the indole nucleus is highly reactive and can lead to multiple products. chemicalbook.com Therefore, constructing the indole from a pre-brominated aromatic compound is often preferred for achieving specific regiochemistry. For example, the synthesis of 4-bromo-6-fluoro-1H-indole has been successfully achieved via the Leimgruber-Batcho method starting from 2-bromo-4-fluoro-6-nitrotoluene. researchgate.net This provides a strong precedent for using a suitably substituted nitrotoluene to control the final substitution pattern of the indole.

Targeted Synthesis of this compound

The construction of this compound is not documented as a single, straightforward procedure in the literature but can be designed based on the principles and precedents outlined above. The Leimgruber-Batcho synthesis stands out as a particularly promising approach.

Multi-step Reaction Pathways and Optimization

A plausible and robust multi-step pathway for the synthesis of this compound would likely start from a precursor that already contains the required substituents in the correct positions.

Proposed Synthetic Pathway:

Starting Material Selection: The ideal starting material would be 4-bromo-6-benzyloxy-2-nitrotoluene . The synthesis of this precursor itself would be a multi-step process, likely starting from a commercially available bromonitrophenol.

Enamine Formation: The 4-bromo-6-benzyloxy-2-nitrotoluene would be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine like pyrrolidine. This reaction forms the key enamine intermediate. diva-portal.org Optimization of this step involves adjusting the temperature and reaction time to ensure complete conversion.

Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. This is typically achieved using reducing agents like Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or iron in acetic acid. diva-portal.orgresearchgate.net This step reduces the nitro group to an amine, which spontaneously cyclizes and eliminates the secondary amine to form the aromatic indole ring, yielding the final product, This compound .

This pathway's strength lies in its reliance on the well-established and high-yielding Leimgruber-Batcho reaction, where the final substitution pattern is locked in by the choice of the starting o-nitrotoluene. diva-portal.org

Role of Protecting Groups, specifically Benzyloxy, in Indole Functionalization

In many syntheses, the benzyl group is used as a protecting group for hydroxyl functionalities due to its general stability and the various methods available for its removal, such as catalytic hydrogenation. acs.org However, in the target molecule, the benzyloxy group is a permanent structural feature, not a temporary protecting group.

Its role is twofold:

Structural Component: It is an integral part of the final molecule's identity.

Electronic Influence: As an electron-donating group attached to the benzene (B151609) portion of the indole, the benzyloxy group influences the ring's reactivity. In electrophilic aromatic substitution reactions, it acts as an activating group. This property is crucial to consider in alternative synthetic routes that might involve late-stage bromination of a 6-benzyloxyindole (B15660) intermediate, as it would affect the regiochemical outcome of the reaction.

The synthesis of various 4-benzyloxy substituted indole derivatives has been reported, demonstrating the compatibility of this ether linkage with a range of reaction conditions used in indole chemistry. nih.gov

Stereoselective and Regioselective Bromination Strategies at the C-4 Position

Achieving regioselective bromination at the C-4 position of an indole ring is a significant synthetic challenge. The indole C-3 position is the most nucleophilic and typically the first site of electrophilic attack. If C-3 is blocked, substitution often occurs at C-2, C-5, or C-7. C-4 functionalization is generally the most difficult to achieve directly.

For a substrate like 6-benzyloxyindole, direct bromination would likely lead to a mixture of isomers, with substitution potentially occurring at C-3, C-5, C-7, and possibly C-2, in addition to the desired C-4. To achieve regioselective C-4 bromination, specific strategies would be necessary:

Precursor Chemistry and Starting Materials for this compound Synthesis

The synthesis of this compound relies on a multi-step process involving the strategic construction of the indole core followed by specific functionalization. The selection of starting materials is critical and is dictated by the chosen synthetic route, which typically aims to introduce the benzyloxy and bromo substituents at the desired positions on the indole ring. A common and effective strategy involves the synthesis of a substituted aniline (B41778) or nitrobenzene, which then undergoes cyclization to form the indole structure.

One of the well-documented approaches for creating a 6-oxygenated indole ring, which is a necessary precursor for the target molecule, is the Batcho-Leimgruber indole synthesis. orgsyn.org This method provides an efficient pathway to substituted indoles from o-nitrotoluenes.

A primary starting material for this pathway is 2-methyl-3-nitrophenol . orgsyn.org This compound contains the essential nitro and methyl groups ortho to each other, which are required for the indole ring formation, and a hydroxyl group at the position that will ultimately become the 6-position of the indole.

The synthesis commences with the protection of the hydroxyl group as a benzyl ether. This is typically achieved by reacting 2-methyl-3-nitrophenol with benzyl chloride in the presence of a base such as anhydrous potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) . orgsyn.org This reaction yields the key intermediate, 6-benzyloxy-2-nitrotoluene . orgsyn.org

The next phase of the synthesis involves the condensation of 6-benzyloxy-2-nitrotoluene with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal , and a secondary amine like pyrrolidine . orgsyn.org This step forms an enamine intermediate, specifically (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene . orgsyn.org

Subsequent reductive cyclization of this enamine is then carried out to form the indole ring. Common reducing agents for this transformation include catalytic hydrogenation using catalysts like Raney nickel with hydrazine hydrate . orgsyn.org This step yields 6-benzyloxy-1H-indole , the immediate precursor to the final brominated product.

The final step is the regioselective bromination of 6-benzyloxy-1H-indole at the 4-position. The electron-donating nature of the benzyloxy group at the 6-position directs electrophilic substitution to the 4- and 7-positions. Careful control of reaction conditions is necessary to achieve selective bromination at C-4. A common brominating agent for this type of reaction is N-bromosuccinimide (NBS) , which is known for its ability to brominate indole rings under relatively mild conditions. google.com

The following table summarizes the key precursors and reagents involved in this synthetic pathway.

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 2-Methyl-3-nitrophenol | Primary Starting Material | orgsyn.org |

| Benzyl chloride | Benzylation Reagent (for protecting the hydroxyl group) | orgsyn.org |

| Potassium carbonate | Base for the benzylation reaction | orgsyn.org |

| Dimethylformamide (DMF) | Solvent | orgsyn.org |

| 6-Benzyloxy-2-nitrotoluene | Key Intermediate | orgsyn.org |

| N,N-Dimethylformamide dimethyl acetal | Reagent for enamine formation | orgsyn.org |

| Pyrrolidine | Secondary amine for enamine formation | orgsyn.org |

| (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Enamine Intermediate for cyclization | orgsyn.org |

| Raney nickel | Catalyst for reductive cyclization | orgsyn.org |

| Hydrazine hydrate | Reducing agent for cyclization | orgsyn.org |

| 6-Benzyloxy-1H-indole | Immediate Precursor for bromination | |

| N-Bromosuccinimide (NBS) | Brominating Agent | google.com |

An alternative conceptual approach would involve the initial synthesis of 4-bromo-6-hydroxyindole , followed by the benzylation of the hydroxyl group. The synthesis of hydroxyindoles can be accomplished through various classical methods, such as the Bischler-Möhlau reaction, which involves the condensation of an α-halo-ketone with an aminophenol, although controlling regioselectivity can be a challenge. chimicatechnoacta.ruresearchgate.net

Chemical Reactivity and Functional Group Transformations

Reactivity at the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom of the indole ring is a common site for functionalization, enabling the introduction of a wide array of substituents that can modulate the electronic properties and steric environment of the molecule.

Alkylation and Arylation Reactions

The indole nitrogen of 6-(benzyloxy)-4-bromo-1H-indole can be readily alkylated or arylated to introduce various organic moieties. These reactions typically proceed under basic conditions to deprotonate the N-H bond, forming a more nucleophilic indolide anion that subsequently reacts with an electrophilic alkylating or arylating agent.

For instance, N-alkylation can be achieved using alkyl halides, such as methyl iodide, in the presence of a base like sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (B95107) (THF). This straightforward approach allows for the introduction of simple alkyl groups. The synthesis of N-alkylated indazoles, which are bioisosteres of indoles, often involves the alkylation of the indazole ring with reagents like ethyl bromide in the presence of a base such as cesium carbonate (Cs₂CO₃). nih.gov

Acylation and Sulfonylation Reactions

Acylation of the indole nitrogen introduces an acyl group, which can serve as a protecting group or as a precursor for further transformations. This is typically accomplished by reacting the indole with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acidic byproduct.

Similarly, sulfonylation involves the introduction of a sulfonyl group, most commonly by reaction with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base. This results in the formation of an N-sulfonylated indole, such as 6-bromo-1-(phenylsulfonyl)-1H-indole. bldpharm.com This modification can influence the reactivity of the indole ring and is often employed as a protecting group strategy in multi-step syntheses.

Transformations Involving the Bromo Substituent at C-4

The bromine atom at the C-4 position of the indole ring is a key functional handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo substituent at C-4 of this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.govmdpi.com This methodology is widely used to form biaryl structures and has been successfully applied to unprotected ortho-bromoanilines, demonstrating its tolerance for various functional groups. nih.govrsc.orgresearchgate.net The choice of catalyst, such as Pd(dppf)Cl₂, and base, like potassium carbonate, is crucial for achieving high yields. nih.govnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org It is a reliable method for synthesizing arylalkynes and has been employed in the synthesis of complex molecules, including natural products. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed, particularly for biological applications. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction is a versatile method for creating new carbon-carbon bonds and is tolerant of a wide range of functional groups. wikipedia.org

The following table summarizes representative conditions for these cross-coupling reactions:

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF |

Nucleophilic Aromatic Substitution Variants

While direct nucleophilic aromatic substitution on unactivated aryl halides is generally difficult, certain variants can be employed. libretexts.org The "benzyne" mechanism, for instance, can occur under strongly basic conditions, proceeding through a highly reactive aryne intermediate. masterorganicchemistry.com However, for a substrate like this compound, palladium-catalyzed methods are generally more common and predictable for introducing nucleophiles at the C-4 position.

Modifications of the Benzyloxy Group at C-6

The benzyloxy group at the C-6 position serves as a protecting group for the hydroxyl functionality and can be readily modified. The most common transformation is its removal through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This debenzylation step unmasks the hydroxyl group, yielding the corresponding 6-hydroxy-4-bromo-1H-indole, which can then be used in further synthetic manipulations.

The presence of a benzyloxy group at various positions on the indole ring has been noted in several studies, indicating its utility as a synthetic handle. acs.orgacs.orgbldpharm.combldpharm.com

Reactivity at Other Positions (C-2, C-3, C-5, C-7)

Beyond the functional groups at C-4 and C-6, the indole ring itself is a hub of reactivity. The electron-rich nature of the pyrrole (B145914) ring directs reactions to specific positions, which are further influenced by the existing bromo and benzyloxy substituents.

Electrophilic Aromatic Substitution Patterns

The indole nucleus is highly susceptible to electrophilic aromatic substitution (EAS), with the C-3 position being the most nucleophilic and kinetically favored site of attack. researchgate.net When C-3 is blocked, substitution may occur at the C-2 position. researchgate.net The substituents on the benzene (B151609) ring of this compound modify this inherent reactivity. The C-6 benzyloxy group is an electron-donating, activating group that directs electrophiles to the ortho (C-5, C-7) and para (C-3, relative to the nitrogen lone pair's donation) positions. The C-4 bromo group is electron-withdrawing via induction but ortho-, para-directing due to resonance, steering incoming electrophiles toward C-3 and C-5.

The combined influence of these factors strongly favors electrophilic attack at the C-3 position. Should the C-3 position be occupied, or under specific conditions, substitution could occur at other positions, with C-7 and C-5 being the next most likely sites on the benzene portion of the ring, activated by the C-6 benzyloxy group. rsc.orgarkat-usa.org

Common EAS reactions applicable to this scaffold include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO), typically at the C-3 position, using a Vilsmeier reagent generated from a substituted formamide (B127407) (like DMF) and phosphorus oxychloride. wikipedia.orgorganic-chemistry.org This is a mild and efficient method for formylating electron-rich heterocycles. mdpi.com

Mannich Reaction: This reaction installs an aminomethyl group at the C-3 position. The classic Mannich reaction on indoles uses formaldehyde (B43269) and a secondary amine (like dimethylamine) to produce a gramine (B1672134) derivative. arkat-usa.org

Halogenation: While the C-4 position is already brominated, further halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely target the highly activated C-3 position.

Functionalization via Organometallic Intermediates

The C-4 bromo substituent provides a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions mediated by organometallic reagents.

Cross-Coupling Reactions: The aryl bromide at C-4 is an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is exceptionally versatile for forming biaryl linkages or introducing alkyl, alkenyl, or alkynyl groups at the C-4 position. organic-chemistry.orgmdpi.com

Sonogashira Coupling: This reaction allows for the direct installation of an alkyne group at the C-4 position by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper complexes. researchgate.netorganic-chemistry.org

Functionalization via Lithiation: Organolithium chemistry offers further routes to functionalize the indole ring.

Halogen-Metal Exchange: The C-4 bromine atom can be swapped for a lithium atom by treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. mt.com The resulting C-4 lithiated species is a powerful nucleophile that can be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups.

Directed ortho-Metalation (DoM): The substituents on the ring can direct deprotonation to adjacent positions. cardiff.ac.uk For this compound, the C-4 bromo and C-6 benzyloxy groups could potentially direct lithiation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to the C-5 position. rsc.org The N-H proton is acidic and would be deprotonated first by strong bases; thus, N-protection or the use of excess base would be necessary to achieve C-H lithiation. The C-7 proton, ortho to the C-6 benzyloxy group, and the C-2 proton are also potential sites for deprotonation.

Table 2: Potential Organometallic Functionalizations

| Reaction Type | Position | Reagents | Product Type | Citations |

|---|---|---|---|---|

| Suzuki Coupling | C-4 | R-B(OH)₂, Pd catalyst, Base | 4-Aryl/Alkyl/Alkenyl Indole | wikipedia.orgnih.gov |

| Sonogashira Coupling | C-4 | Terminal Alkyne, Pd/Cu catalyst, Base | 4-Alkynyl Indole | wikipedia.orgresearchgate.net |

| Halogen-Metal Exchange | C-4 | 1) t-BuLi or n-BuLi; 2) Electrophile (E+) | 4-E-Indole | mt.com |

| Directed Lithiation | C-5, C-7, or C-2 | 1) LDA or s-BuLi; 2) Electrophile (E+) | 5/7/2-E-Indole | cardiff.ac.ukrsc.org |

Derivatization Strategies and Scaffold Modification

Preparation of Novel 6-(Benzyloxy)-4-bromo-1H-indole Derivatives

The synthetic utility of this compound lies in its potential for modification at several key positions, including the indole (B1671886) nitrogen, the C4-bromo position, and other sites on the indole ring through electrophilic substitution. These modifications allow for the generation of diverse chemical libraries for various applications.

A primary route for derivatization is through N-alkylation . The reaction of the indole nitrogen with various alkylating agents introduces substituents that can significantly influence the molecule's properties. While specific examples starting with this compound are not extensively documented in publicly available literature, general protocols for N-alkylation of indazoles, a related bicyclic heterocycle, have been well-established. These reactions often employ a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) to deprotonate the indole nitrogen, followed by the addition of an alkyl halide or tosylate. beilstein-journals.org The regioselectivity of this reaction can be influenced by steric and electronic factors of the substituents already present on the indole ring. beilstein-journals.org

The bromine atom at the C4 position is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions . The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a powerful tool for this purpose. wikipedia.orglibretexts.org This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Although direct application on this compound is not widely reported, the Sonogashira coupling has been successfully performed on various bromoindoles, including 5-bromoindole. researchgate.net This suggests that the 4-bromo position of the target scaffold would be amenable to coupling with a wide range of alkynes to generate novel derivatives.

Similarly, the Suzuki-Miyaura cross-coupling offers another avenue for derivatization at the C4 position. This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. nih.govrsc.org The Suzuki reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov Its application has been demonstrated on unprotected ortho-bromoanilines, highlighting its potential for the derivatization of the this compound scaffold with various aryl and heteroaryl groups. rsc.orgnih.gov

Electrophilic substitution provides another means to modify the indole ring. The indole nucleus is generally reactive towards electrophiles, with substitution typically occurring at the C3 position. researchgate.net However, the presence of an activating methoxy (B1213986) group at the 6-position has been shown to direct electrophilic substitution to the C2 position as a competitive process. rsc.org Given that the benzyloxy group at the 6-position is also an electron-donating group, it is plausible that electrophilic reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could lead to substitution at the C2, C3, C5, or C7 positions, depending on the reaction conditions and the directing effects of the existing substituents. wikipedia.org

A rhodium-catalyzed aldehyde-directed oxidative [3+2] cascade annulation of indolecarbaldehydes with alkynes has been developed to produce cyclopenta[b]indol-1(4H)-one derivatives. acs.org This method has been shown to be effective with 4-benzyloxy substituted 1-methyl-1H-indole-3-carbaldehyde, yielding the desired cyclization products in good yields. acs.org This highlights a potential pathway for creating more complex polycyclic derivatives from the this compound scaffold after its initial conversion to an appropriate indole-3-carbaldehyde.

Table 1: Potential Derivatization Reactions for this compound

| Reaction Type | Position(s) of Modification | Reagents and Conditions (General Examples) | Potential New Functionalities |

| N-Alkylation | N1 | NaH, Alkyl halide/tosylate, THF beilstein-journals.org | Various alkyl and substituted alkyl groups |

| Sonogashira Coupling | C4 | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Amine base wikipedia.orglibretexts.orgorganic-chemistry.org | Alkynyl and arylalkynyl groups |

| Suzuki-Miyaura Coupling | C4 | Boronic acid/ester, Pd catalyst, Base nih.govrsc.org | Aryl and heteroaryl groups |

| Electrophilic Substitution | C2, C3, C5, C7 | Electrophile (e.g., HNO₃, Br₂, Acyl chloride/Lewis acid) researchgate.netrsc.orgwikipedia.org | Nitro, halo, acyl, and other electron-withdrawing/donating groups |

| Oxidative Annulation | C2, C3 (from C3-carbaldehyde) | Alkyne, Rh catalyst, Oxidant acs.org | Fused carbocyclic rings |

Exploration of Structure-Activity Relationships (SAR) in Related Indole Scaffolds

In the context of anticancer drug design, the indole nucleus serves as a versatile scaffold for developing agents with diverse mechanisms of action. researchgate.net For a series of 6-bromo derivatives of indole phytoalexins, their anticancer profiles were evaluated, indicating that the presence and nature of substituents on the indole ring are critical for activity. researchgate.net

For inhibitors of the 90 kDa ribosomal S6 kinase (RSK), an enzyme implicated in cancer, SAR studies on an 1-oxo-2,3,4,5-tetrahydro-1H- nih.govnih.govdiazepino[1,2-a]indole-8-carboxamide scaffold revealed a defined pharmacophore. nih.gov These studies led to the identification of potent cell-active compounds, providing a basis for further optimization of kinase selectivity. nih.gov

In the development of selective inhibitors for tropomyosin-related kinase receptor A (TrkA), a target for pain management, an SAR optimization campaign was conducted on a series of substituted indoles. nih.gov This work demonstrates how systematic modifications to the indole core can lead to potent and selective inhibitors.

The modulation of G protein-coupled receptors (GPCRs) is another area where indole derivatives have shown promise. A structure-activity relationship study on tetrahydroquinolone derivatives as GPR41 modulators revealed that the nature of an aryl group attached to a furan (B31954) moiety played a key role in determining whether a compound acted as an agonist or antagonist. nih.gov This highlights the sensitivity of GPCRs to subtle structural changes in their ligands.

Table 2: General SAR Insights from Related Indole Scaffolds

| Position of Substitution | General Effect on Biological Activity | Example Target Class |

| N1-Position | Can influence potency and pharmacokinetic properties. Often involved in hydrogen bonding or can be modified to tune solubility. | Kinases, GPCRs |

| C2-Position | Substitution can impact kinase selectivity and overall potency. | Kinases |

| C3-Position | A common site for introducing pharmacophoric groups that interact with the target protein. | Various targets |

| C4-Position | Can be a key interaction point. The nature of the substituent (e.g., halogen, aryl) can significantly affect activity. | Kinases, GPCRs |

| C5/C6-Position | Often involved in modulating electronic properties and can be a site for introducing groups to improve solubility or target interactions. | Various targets |

| C7-Position | Can influence regioselectivity of other reactions and interact with the target protein. | Kinases |

Design of Analogs for Mechanistic Probes and Tool Compounds

The this compound scaffold can be strategically modified to create chemical probes and tool compounds for studying biological systems. These tools are invaluable for target identification, validation, and elucidating mechanisms of action. nih.govfrontiersin.orgnih.gov

One approach is the development of photoaffinity labels . These are compounds that contain a photoreactive group, such as an azide (B81097) or a diazirine, which upon irradiation with UV light, forms a highly reactive species that can covalently bind to a target protein in close proximity. nih.govnih.govmdpi.com An analog of this compound could be designed with a photoaffinity label, for instance, by replacing the benzyloxy group with a benzyloxy-containing a diazirine moiety, or by introducing a photoreactive group at another position through the synthetic handles available. For example, 5- and 6-trifluoromethyldiazirinyl indole derivatives have been synthesized and proposed as photoaffinity probes. mdpi.com

Another strategy is the creation of affinity-based probes . These probes typically consist of a ligand that binds to the target protein, a reporter tag (e.g., a fluorophore, biotin), and a linker. frontiersin.orgnih.govresearchgate.net The this compound scaffold could serve as the core ligand. The reporter tag could be introduced at a position that does not interfere with target binding, for example, at the end of the benzyloxy group or attached to the C4 position via a suitable linker after a cross-coupling reaction.

Furthermore, the inherent fluorescence of some indole derivatives or their conversion into fluorescent compounds presents an opportunity for the design of fluorescent probes . The rhodium-catalyzed annulation of indolecarbaldehydes, a reaction potentially applicable to derivatives of our target scaffold, can lead to cyclopenta[b]indol-1(4H)-ones. acs.org These products can be further transformed into spiro[furan-2,2′-indoline]-3′,5-diones, which have been shown to exhibit tunable fluorescence emission. acs.org This suggests a pathway to develop fluorescent analogs of this compound for use in cellular imaging and other fluorescence-based assays.

The design of such chemical probes requires a careful balance between maintaining the binding affinity of the core scaffold for its biological target and incorporating the necessary functionality for its role as a probe. nih.govucl.ac.uk

Table 3: Potential Designs for Mechanistic Probes Based on the this compound Scaffold

| Probe Type | Design Strategy | Potential Application |

| Photoaffinity Label | Introduction of a diazirine or azide group, potentially on the benzyloxy moiety or at the C4-position. nih.govmdpi.com | Covalent labeling and identification of binding partners. |

| Affinity-Based Probe | Attachment of a biotin (B1667282) or fluorophore tag via a linker, likely at the C4 or C6 position. frontiersin.orgresearchgate.net | Target pull-down experiments, fluorescence microscopy. |

| Fluorescent Probe | Conversion to a fluorescent derivative, such as a spiro[furan-2,2′-indoline]-3′,5-dione. acs.org | Cellular imaging, high-throughput screening. |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics and reactivity of 6-(Benzyloxy)-4-bromo-1H-indole. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and compute various electronic properties. banglajol.inforesearchgate.net

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. For substituted indoles, the HOMO is typically distributed over the indole (B1671886) ring, indicating its electron-rich nature and susceptibility to electrophilic attack. The LUMO, conversely, indicates regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also valuable for visualizing the charge distribution and predicting sites for intermolecular interactions. In this compound, the electronegative oxygen and nitrogen atoms, as well as the bromine atom, would be expected to be regions of negative electrostatic potential, while the hydrogen atoms, particularly the N-H proton of the indole ring, would exhibit positive potential. nih.gov

Reactivity Descriptors: Global reactivity descriptors derived from the energies of the frontier molecular orbitals can quantify the chemical reactivity of the molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such calculations provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

A representative table of calculated electronic properties for a molecule similar in structure, derived from DFT calculations, is presented below.

| Parameter | Value |

| HOMO Energy | -8.72 eV |

| LUMO Energy | -5.55 eV |

| Energy Gap (Eg) | 3.17 eV |

| Electronegativity (χ) | 7.135 eV |

| Chemical Hardness (η) | 1.585 eV |

| Global Electrophilicity (ω) | 16.04 eV |

| Table 1: Representative calculated electronic properties based on DFT studies of analogous aromatic compounds. nih.gov |

Molecular Modeling and Simulation Studies

The conformational flexibility of this compound is primarily associated with the rotation around the C-O-C ether linkage of the benzyloxy group. Molecular modeling techniques can be used to perform a systematic scan of the torsional angles to identify stable conformers and construct a potential energy landscape. The results of such an analysis would reveal the most probable spatial arrangements of the molecule and the energy barriers between different conformations. This information is crucial for understanding how the molecule interacts with other molecules, such as receptors or catalysts.

Understanding the intermolecular interactions of this compound is vital for its application in materials science and as a building block in organic synthesis. The indole N-H group can act as a hydrogen bond donor, while the oxygen of the benzyloxy group and the bromine atom can act as hydrogen bond acceptors. nih.govresearchgate.netnih.gov Furthermore, the aromatic rings (indole and benzyl) can participate in π-π stacking interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. researchgate.netnih.gov This analysis can decompose the crystal packing into contributions from different types of interactions, such as H···H, C···H, O···H, N···H, and Br···H contacts, providing a detailed picture of the forces governing the solid-state structure.

Prediction of Reaction Mechanisms and Pathways for Derivatization and Transformation

Computational methods are increasingly used to predict the most likely pathways for chemical reactions, which can significantly accelerate the discovery of new synthetic routes. rsc.orgnih.govnih.gov For this compound, theoretical calculations can be employed to explore various derivatization and transformation reactions.

For instance, the reactivity of the different positions on the indole ring towards electrophilic substitution can be assessed by calculating the Fukui functions or by modeling the transition states for the attack of an electrophile at each site. The bromine atom at the 4-position offers a handle for cross-coupling reactions, and computational studies can help in understanding the mechanism of these transformations and in optimizing reaction conditions.

By mapping the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies for different competing pathways. nih.gov This allows for a rational prediction of the reaction outcome and can guide the experimental efforts towards the desired product.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of "6-(Benzyloxy)-4-bromo-1H-indole" in solution. Through ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, chemists can map the connectivity of atoms and confirm the substitution pattern of the indole (B1671886) core and the presence of the benzyloxy group.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For "this compound", the spectrum is expected to show distinct signals for the indole ring protons, the benzyloxy group's methylene (B1212753) and phenyl protons, and the N-H proton of the indole. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (>8.0 ppm). The protons on the indole and benzyl (B1604629) rings will appear in the aromatic region (typically 6.5-7.5 ppm), with their specific shifts and coupling patterns confirming the 4-bromo and 6-benzyloxy substitution. The benzylic methylene protons (-CH₂-) are expected to appear as a sharp singlet around 5.0-5.2 ppm.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for "this compound" would show 15 distinct signals, corresponding to each carbon atom in the structure. The chemical shifts would confirm the presence of the ether linkage (C-O), the bromine-substituted carbon (C-Br), and the various aromatic carbons of the indole and benzyl moieties. Data from related structures like 6-Bromo-1H-indole are used to predict the shifts for the indole core. chemicalbook.comnih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive connectivity. A COSY experiment would show correlations between adjacent protons, helping to assign the protons on the aromatic rings. HSQC correlates each proton to its directly attached carbon, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection of the benzyloxy group to the C6 position of the indole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | ~8.1 (br s) | - |

| C2-H | ~7.2 (t) | ~125 |

| C3-H | ~6.6 (t) | ~103 |

| C4 | - | ~96 (C-Br) |

| C5-H | ~7.0 (d) | ~114 |

| C6 | - | ~155 (C-O) |

| C7-H | ~7.4 (d) | ~122 |

| C3a | - | ~128 |

| C7a | - | ~138 |

| -OCH₂- | ~5.1 (s) | ~71 |

| Benzyl C1' | - | ~137 |

| Benzyl C2'/C6'-H | ~7.4 (d) | ~128 |

| Benzyl C3'/C5'-H | ~7.3 (t) | ~129 |

| Benzyl C4'-H | ~7.3 (t) | ~128 |

| Note: Predicted values are based on typical indole and benzyl group shifts and data from related compounds. Actual values may vary depending on the solvent and experimental conditions. |

Mass Spectrometry Techniques (High-Resolution Mass Spectrometry, HRMS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of "this compound" and confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places).

For a molecule with the formula C₁₅H₁₂BrNO, HRMS can verify this composition by matching the experimentally measured accurate mass to the theoretically calculated mass. nih.gov This technique effectively rules out other potential formulas that might have the same nominal mass.

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. For "this compound", characteristic fragmentation patterns would include the cleavage of the benzyl-oxygen bond, leading to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) or the loss of a benzyloxy radical. The isotopic signature of bromine (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) would result in characteristic M and M+2 peaks for all bromine-containing fragments, providing further confirmation of the compound's identity.

Table 2: HRMS and Fragmentation Data for this compound

| Parameter | Value / Description |

| Molecular Formula | C₁₅H₁₂BrNO nih.gov |

| Calculated Monoisotopic Mass | 300.0124 Da |

| Expected [M+H]⁺ (ESI) | 302.0280 Da |

| Key Fragmentation Pathway | Loss of benzyl group (C₇H₇) |

| Characteristic Fragment (m/z) | 91.0542 (C₇H₇⁺) |

| Bromine Isotopic Pattern | Presence of M and M+2 peaks in a ~1:1 ratio for Br-containing ions |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, a spectrum is generated with peaks corresponding to the vibrational frequencies of specific chemical bonds.

The IR spectrum of "this compound" would display several characteristic absorption bands confirming its key structural features. rsc.orgchemicalbook.com A notable peak would be the N-H stretching vibration of the indole ring, typically appearing as a sharp to moderately broad band around 3400 cm⁻¹. The presence of the ether linkage is confirmed by a strong C-O stretching band in the 1250-1050 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aromatic C=C ring stretching absorptions appear in the 1600-1450 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Indole N-H | N-H Stretch | 3450 - 3350 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Benzyl C-H | C-H Stretch (sp³) | 2950 - 2850 |

| Aromatic C=C | C=C Ring Stretch | 1600 - 1450 |

| Ether C-O | C-O Stretch | 1250 - 1050 |

| Bromo-Aryl C-Br | C-Br Stretch | 680 - 515 |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, atom-by-atom view of the molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.

As of the latest search, a public crystal structure for "this compound" has not been reported. However, if a suitable single crystal were grown, this analysis would provide definitive proof of its structure. It would also reveal crucial information about its solid-state conformation, such as the orientation of the benzyloxy group relative to the indole ring system, and detail any intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that dictate the crystal packing. mdpi.com

For context, the analysis of a related compound, 4-(Benzyloxy)-2-bromo-1-methoxybenzene, revealed a monoclinic crystal system with the phenyl and bromomethoxyphenyl rings oriented at a dihedral angle of 72.6°. nih.gov A similar analysis for "this compound" would provide this level of precise geometric detail.

Table 4: Example of Data Obtained from X-ray Crystallography (Data for related compound 4-(Benzyloxy)-2-bromo-1-methoxybenzene nih.gov)

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1415 |

| b (Å) | 8.2635 |

| c (Å) | 25.287 |

| β (°) | 94.401 |

| Volume (ų) | 1279.5 |

Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC, TLC)

Chromatographic techniques are indispensable for both the purification of "this compound" after synthesis and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of reactions and to quickly check the purity of a sample. niscpr.res.in For an indole derivative like this, a silica (B1680970) gel plate is typically used as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate. rsc.org The compound's purity is indicated by the presence of a single spot after visualization under UV light or with a staining agent.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the separation, identification, and quantification of compounds. For purity analysis of "this compound", a reverse-phase HPLC method would likely be employed, using a C18 column as the stationary phase and a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. Due to the relatively high molecular weight and the presence of the polar N-H group, direct analysis of "this compound" by GC might require high temperatures or derivatization of the N-H proton to increase volatility and improve peak shape. It is more commonly used for analyzing smaller, more volatile precursors or potential byproducts.

Exploration of Biological Activities and Mechanistic Pathways in Pre Clinical Research

Role as a Privileged Scaffold for Bioactive Molecule Design in Research

A privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets. The indole (B1671886) ring system is a well-established example of such a scaffold, widely found in natural products and synthetic molecules with significant pharmacological properties, including anticancer agents. nih.govresearchgate.net Its physicochemical characteristics, such as hydrogen-bond donor-acceptor capabilities and the potential for π-π stacking interactions, allow indole-based molecules to interact effectively with various macromolecules. nih.gov

The 6-bromo-1H-indole core, a key feature of 6-(Benzyloxy)-4-bromo-1H-indole, is particularly significant in the design of bioactive compounds. nih.govresearchgate.net Researchers utilize this scaffold to synthesize libraries of derivatives, modifying the structure to enhance potency and selectivity for specific targets. researchgate.netnih.gov This strategic approach has led to the discovery of promising agents in pre-clinical development for both infectious diseases and cancer. The benzyloxy group at the 6-position can be deprotected to yield a hydroxyl group, offering a reactive handle for further chemical modifications, thus expanding the diversity of potential drug candidates derived from this scaffold.

Investigation of Antimicrobial and Antibacterial Potentiation Mechanisms

The rise of drug-resistant bacteria necessitates the discovery of new antimicrobial agents and strategies. nih.gov Derivatives of 6-bromoindole (B116670) have emerged as a promising class of compounds in this area, not only for their direct antimicrobial effects but also for their ability to potentiate existing antibiotics. nih.govmdpi.com

A key mechanism through which certain bacteria defend against oxidative stress from antibiotics is the production of hydrogen sulfide (B99878) (H₂S). mdpi.com In major pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, the primary enzyme responsible for H₂S generation is cystathionine (B15957) γ-lyase (CSE). nih.govmdpi.com Inhibiting this enzyme, referred to as bacterial CSE (bCSE), has been identified as a viable strategy to weaken bacterial defenses and enhance the efficacy of conventional antibiotics. nih.govresearchgate.net

Derivatives built upon the 6-bromoindole scaffold have been identified as potent inhibitors of bCSE. mdpi.comresearchgate.net Research has led to the development of specific inhibitors, demonstrating that the 6-bromoindole core is crucial for this activity. nih.govmdpi.com By blocking H₂S production, these compounds render the bacteria more susceptible to antibiotics, effectively reversing resistance in some cases. mdpi.comnih.gov This potentiation effect represents a significant advancement in combating antimicrobial resistance.

The direct antimicrobial and potentiation activities of 6-bromoindole derivatives have been evaluated against various microbial strains in laboratory settings. For instance, certain 6-bromoindolglyoxylamide polyamine derivatives have shown intrinsic activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus intermedius. nih.gov One such derivative also demonstrated an ability to enhance the effects of antibiotics against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov The mechanism for some of these compounds involves the rapid permeabilization and depolarization of the bacterial membrane. nih.gov

The table below summarizes the observed in vitro activities of compounds derived from the 6-bromoindole scaffold.

| Derivative Class | Target Microorganism(s) | Observed Effect | Reference(s) |

| 6-bromoindolglyoxylamide polyamines | Staphylococcus aureus, Staphylococcus intermedius | Intrinsic antimicrobial activity | nih.gov |

| 6-bromoindolglyoxylamide polyamines | Pseudomonas aeruginosa | Potentiation of antibiotics | nih.gov |

| 6-bromoindole-based CSE inhibitors | Staphylococcus aureus, Pseudomonas aeruginosa | Potentiation of gentamicin | nih.govmdpi.comnih.gov |

| 6-bromoindole derivatives | Escherichia coli | Enhanced antibacterial activity | nih.gov |

Research into Anti-cancer Modulatory Activities (Pre-clinical, in vitro)

The indole scaffold is a prominent feature in numerous anticancer agents, owing to its ability to interact with key cellular targets involved in cancer progression. nih.govmdpi.com Derivatives of this compound are being investigated for their potential as anticancer compounds, particularly for their effects on the cellular machinery of cell division.

Microtubules are dynamic protein polymers essential for cell division, structure, and transport. They are formed by the polymerization of tubulin protein subunits. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. nih.govnih.gov Many successful anticancer drugs, known as tubulin inhibitors, work by either preventing tubulin from polymerizing into microtubules or by preventing the microtubules from depolymerizing. researchgate.net Both actions lead to an arrest of the cell cycle, typically in the G2/M phase, which ultimately triggers programmed cell death (apoptosis). nih.govnih.gov

Indole-based compounds have been extensively studied as tubulin polymerization inhibitors. mdpi.comresearchgate.net Specific derivatives have been shown to bind to the colchicine-binding site on tubulin, preventing its assembly into functional microtubules. researchgate.net This disruption of the microtubule network leads to the characteristic G2/M cell cycle arrest observed in treated cancer cells. nih.govnih.gov For example, the synthetic indole compound BPR0L075 was found to inhibit tubulin polymerization, leading to cell cycle arrest and demonstrating potent antitumoral activity in preclinical models. researchgate.net While research on this compound itself is specific, the broader class of indole derivatives shows a clear mechanism of action through tubulin pathway modulation. mdpi.com

Identifying the precise molecular targets of potential drug candidates is crucial for understanding their mechanism of action and for rational drug design. For indole-based anticancer agents, tubulin is a primary and well-documented target. mdpi.com Molecular docking studies, which computationally model the interaction between a small molecule and a protein, have repeatedly shown that indole derivatives can fit snugly into the colchicine-binding site of β-tubulin. mdpi.com

These studies help to explain the structure-activity relationships (SAR), indicating how different chemical groups on the indole scaffold contribute to binding affinity and inhibitory activity. For instance, substitutions at various positions on the indole ring can significantly enhance or decrease the potency of tubulin polymerization inhibition. mdpi.com The identification of tubulin as a direct molecular target solidifies the rationale for developing this compound derivatives as potential anticancer therapeutics that function by disrupting microtubule dynamics. mdpi.comresearchgate.net

Studies Related to Anti-inflammatory and Analgesic Mechanisms

Research on other brominated indoles has demonstrated significant anti-inflammatory activity. For instance, studies on related simple brominated indoles have shown inhibitory effects on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in laboratory settings. One potential mechanism for these effects is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. However, specific data on the direct inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes by this compound is not currently documented in published research.

Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes, thereby reducing the production of prostaglandins (B1171923) which are key mediators of pain and inflammation. nih.gov Some natural and synthetic compounds are explored for their dual inhibitory potential against both COX and LOX pathways, which could offer a broader anti-inflammatory effect. nih.gov

Interactive Table: Anti-inflammatory Activity of Related Brominated Indoles

Research on Antiviral Properties and Integrase Inhibition

The indole scaffold is a key feature in several antiviral agents. Specifically, benzylindole derivatives have been identified as a novel class of inhibitors targeting the human immunodeficiency virus (HIV) integrase. nih.govnih.gov HIV integrase is a crucial enzyme for the virus as it facilitates the integration of the viral DNA into the host cell's genome, a step that is essential for viral replication. nih.govnih.gov

Pre-clinical studies on 1H-benzylindole analogues have demonstrated their potential as HIV integrase strand transfer inhibitors (INSTIs). nih.govnih.gov These compounds have shown activity against various strains of HIV-1 and HIV-2. nih.govnih.gov The mechanism of action involves the inhibition of the strand transfer step in the integration process, which has been confirmed through time-of-addition experiments and quantitative Alu PCR, which directly measures the integration of proviral DNA. nih.govnih.gov Although these studies were not performed on this compound itself, the findings for related benzylindole analogues suggest a plausible mechanism for antiviral activity.

Interactive Table: Antiviral Activity of Related 1H-Benzylindole Analogues

Investigations into Antioxidant Activity Mechanisms

There is currently no specific pre-clinical research available that investigates the antioxidant activity or mechanisms of this compound. General mechanisms of antioxidant activity for various compounds often involve the scavenging of free radicals, such as the superoxide (B77818) radical, and the modulation of antioxidant enzymes. nih.gov Polysaccharides, for example, have been studied for their antioxidant effects, which are thought to be influenced by factors like their molecular weight and the presence of protein moieties. nih.gov However, without direct studies, the antioxidant potential of this compound remains speculative.

Other Mechanistic Biological Research Applications (e.g., Antidiabetic, Anticonvulsant, Corrosion Inhibition Mechanisms)

While research into other biological applications of this compound is limited, studies on structurally related compounds offer some insights into potential activities.

Anticonvulsant Mechanisms: Pre-clinical evaluations of certain [4-(benzyloxy) benzoyl]- and [4-(benzyloxy) benzyl] aminoalkanol derivatives have shown anticonvulsant activity in animal models. nih.gov The most active of these compounds provided significant protection in the maximal electroshock (MES) seizure test in mice. nih.gov One derivative also showed activity in the subcutaneous pentylenetetrazole (scMet) test, suggesting a broader mechanism of action. nih.gov These findings indicate that the benzyloxy moiety, in combination with other structural features, may contribute to anticonvulsant effects, though the precise mechanisms have not been fully elucidated for these specific compounds.

Antidiabetic and Corrosion Inhibition Mechanisms: Currently, there is no available pre-clinical research data on the antidiabetic or corrosion inhibition mechanisms of this compound.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Complex Indole (B1671886) Derivatives

The synthesis of polysubstituted indoles often relies on classical methods like the Fischer, Bischler, or Gassman syntheses, which can suffer from harsh reaction conditions, limited substrate scope, and the use of hazardous reagents. rsc.orgluc.eduyoutube.com A significant future direction is the development of more sustainable and efficient synthetic strategies.

Modern approaches are moving towards greener chemistry, emphasizing the use of renewable or recyclable resources, minimizing toxic byproducts, and reducing energy consumption. nih.govtandfonline.comresearchgate.net Key areas of development include:

Multicomponent Reactions (MCRs): Innovative MCRs, such as the Ugi reaction followed by an acid-induced cyclization, allow for the assembly of the indole core from simple, inexpensive starting materials in a single pot, often under mild, metal-free conditions. rsc.orgrsc.org

Cascade Reactions: Designing cascade or domino sequences, where multiple bond-forming events occur consecutively without isolating intermediates, significantly improves efficiency. rsc.orgnih.gov These methods can rapidly build molecular complexity from simple precursors.

Green Solvents and Techniques: Research is increasingly focused on replacing toxic solvents with more benign alternatives like ethanol (B145695) or water and employing energy-efficient techniques such as microwave irradiation. nih.govtandfonline.comopenmedicinalchemistryjournal.com Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve yields. tandfonline.com

Dearomatization-Rearomatization Strategies: This approach provides a powerful method for the functionalization of indoles, enabling reactions that are otherwise challenging, such as the reductive cross-coupling of indoles with ketones in water. organic-chemistry.org

These novel routes aim to overcome the limitations of traditional syntheses, which often require stoichiometric use of metal salts and strict exclusion of moisture, by providing more environmentally friendly and scalable pathways to complex indole derivatives. mdpi.comresearchgate.net

Advanced Catalyst Development for Enhanced Regioselective Transformations of Indole Systems

Controlling the position of functionalization (regioselectivity) on the indole ring is a persistent challenge in synthetic chemistry. The indole nucleus has multiple reactive sites, and traditional electrophilic substitution typically favors the C3 position. Future research is heavily invested in developing advanced catalytic systems to achieve precise control over C-H functionalization at other positions (C2, C4, C5, C6, C7).

Significant progress is being made through transition-metal catalysis, using catalysts based on palladium, rhodium, copper, and iridium. rsc.orgresearchgate.netresearchgate.netacs.org These catalysts, often guided by a directing group attached to the indole nitrogen, can activate specific C-H bonds for functionalization. researchgate.netnih.gov For instance, a pivaloyl group on the indole nitrogen has been used to direct rhodium catalysts to functionalize the C7 position selectively. nih.gov Similarly, palladium catalysis has been employed for the regioselective functionalization of the C4 position. researchgate.net

Key challenges and future directions in this area include:

Developing Novel Directing Groups: Creating new, easily attachable and removable directing groups is crucial for expanding the scope and versatility of C-H functionalization.

Metal-Free Catalysis: While transition metals are effective, developing metal-free catalytic systems is a major goal for sustainable chemistry to avoid issues of cost and metal contamination in final products. mdpi.com

Enantioselective Catalysis: A significant frontier is the development of chiral catalysts that can not only direct the position of the reaction but also control the stereochemistry, which is vital for producing pharmacologically active molecules. nih.gov Rhodium(II) catalysts with chiral ligands, for example, have been used for the enantioselective C-H functionalization of indoles. nih.gov

Overcoming these hurdles will provide chemists with the tools to synthesize highly complex and specifically functionalized indole scaffolds for targeted applications.

Integration of Advanced Computational Design in Scaffold Modification for Targeted Research Applications

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. nih.gov For indole derivatives, these methods accelerate the design and development process by predicting how modifications to the indole scaffold will affect its properties and interactions with biological targets. nih.gov

Future research will see a deeper integration of computational approaches in several key areas:

In Silico Screening and Fragment-Based Design: Computational tools can screen vast virtual libraries of indole derivatives to identify promising candidates for a specific biological target, such as a protein kinase or receptor. nih.govnih.gov This reduces the time and cost associated with synthesizing and testing large numbers of compounds.

Predicting Reaction Outcomes: Quantum mechanics (QM) methods, like Density Functional Theory (DFT), can be used to model reaction pathways and predict the regioselectivity and stereoselectivity of catalytic transformations. nih.gov This aids in the rational design of experiments and the development of new catalysts.

Structure-Activity Relationship (SAR) Studies: By modeling the binding of indole derivatives to a target protein, researchers can understand the key interactions that determine biological activity. nih.govnih.gov This knowledge guides the design of new analogs with improved potency and selectivity. For example, computational methods have been used to design indole-based compounds that can inhibit the p53-MDM2 interaction, a key target in cancer therapy. nih.gov

Polymer and Materials Design: Computational approaches are also used to design advanced materials, such as molecularly imprinted polymers for recognizing specific molecules, where the indole scaffold can be a key structural element. acs.org

The synergy between computational prediction and experimental validation is a powerful paradigm that will continue to drive innovation in indole chemistry.

Expanding the Scope of Mechanistic Biological Research (Pre-clinical) and Target Validation

Indole derivatives are known to possess a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govchula.ac.thresearchgate.net The structural versatility of the indole scaffold allows it to interact with a wide range of biological targets. chula.ac.thrsc.org A major future direction is to move beyond identifying activities and delve deeper into the specific molecular mechanisms and validate novel biological targets.

Key areas for future pre-clinical research include:

Target Identification and Validation: While many indole derivatives show promising activity against cancer cells, the precise molecular targets are often not fully known. nih.govmdpi.com Future work will focus on identifying these targets using techniques like proteomics and chemical biology to validate them for therapeutic intervention. Targets of current interest include protein kinases, tubulin, histone deacetylases (HDACs), and proteins involved in apoptosis. nih.govmdpi.com

Elucidating Mechanisms of Action: Research is needed to understand how indole derivatives modulate cellular pathways. For instance, some indole alkaloids inhibit cancer cell proliferation by disrupting microtubule polymerization, leading to cell cycle arrest. nih.govmdpi.com Others modulate key signaling pathways like NF-κB, which is involved in inflammation. nih.gov Studies using animal models, such as mice, are crucial for understanding these effects in a whole organism. frontiersin.org

Investigating New Therapeutic Areas: While much research has focused on cancer, the potential of indole derivatives in other diseases, such as neurodegenerative disorders, metabolic diseases, and infectious diseases, is an expanding field. nih.govfrontiersin.org For example, indole derivatives produced by gut microbiota have been shown to play a role in intestinal homeostasis and may influence conditions like colorectal cancer. frontiersin.org

A more profound understanding of the biological mechanisms of indole compounds will enable the design of more selective and effective therapeutic agents with fewer side effects.

Overcoming Synthetic and Methodological Challenges in Indole Chemistry for Scalable Research Applications

For indole derivatives to move from laboratory curiosities to widely used research tools or therapeutic agents, their synthesis must be practical, scalable, and cost-effective. Several challenges currently hinder this transition.

Traditional indole syntheses often suffer from drawbacks that limit their applicability on a larger scale, including the need for protecting groups on the indole nitrogen, which adds extra steps to the synthesis, and the use of stoichiometric or hazardous reagents. mdpi.comresearchgate.net Furthermore, purification of the final products can be complex. reddit.com

Future research must focus on overcoming these key challenges:

Developing Scalable Synthetic Routes: Methods that work well on a milligram scale in a research lab may not be suitable for producing gram or kilogram quantities. Future efforts will concentrate on developing robust, high-yielding reactions that avoid problematic reagents and simplify purification processes. mdpi.com

Avoiding Protecting Groups: Syntheses that can be performed on N-unprotected indoles are highly desirable as they are more step-economical. researchgate.net

Broadening Substrate Scope: Many synthetic methods are limited to indoles with specific substitution patterns. A major goal is to develop more general methods that are tolerant of a wide variety of functional groups, which is crucial for creating diverse chemical libraries for screening. rsc.orgresearchgate.net

Addressing these synthetic and methodological hurdles is critical for unlocking the full potential of complex indoles like 6-(Benzyloxy)-4-bromo-1H-indole in both academic research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.